Imidazo[1,2-c]pyrimidine, 5,8-dichloro-
Description
Contextual Significance of Fused Pyrimidine (B1678525) Heterocycles in Organic Chemistry
Fused pyrimidine heterocycles are a significant class of compounds where a pyrimidine ring is fused to another heterocyclic or carbocyclic ring. This fusion creates a rigid, planar scaffold that is often found in biologically active molecules. derpharmachemica.comresearchgate.net The pyrimidine ring itself is a fundamental component of nucleic acids (DNA and RNA), making its derivatives of inherent interest in biochemical and pharmaceutical research. nih.gov
The fusion of a pyrimidine ring with other heterocycles, such as imidazole (B134444), leads to the formation of diverse scaffolds like purines, pteridines, and imidazopyrimidines. derpharmachemica.comresearchgate.net These fused systems are not merely chemical curiosities; they are at the core of numerous natural products and synthetic drugs. nih.gov For instance, many approved anticancer and antiviral drugs feature a fused pyrimidine core, highlighting the privileged nature of this structural motif in drug discovery. nih.govacs.org The exploration of these fused systems continues to be an active area of research, with chemists constantly seeking new synthetic routes and investigating the structure-activity relationships of novel derivatives. dergipark.org.trrsc.org
Structural Characteristics and Nomenclature of the Imidazo[1,2-c]pyrimidine (B1242154) Scaffold
The Imidazo[1,2-c]pyrimidine scaffold is a bicyclic heterocyclic system formed by the fusion of an imidazole ring and a pyrimidine ring. fishersci.com The nomenclature, "Imidazo[1,2-c]pyrimidine," indicates that the imidazole ring is fused to the 'c' face of the pyrimidine ring, with the fusion involving positions 1 and 2 of the imidazole ring. This specific arrangement of atoms results in a unique electronic and steric environment. The general structure consists of a six-membered pyrimidine ring fused to a five-membered imidazole ring, sharing a nitrogen and a carbon atom. fishersci.comnih.gov
The numbering of the atoms in the fused ring system follows established IUPAC rules, which is crucial for unambiguously identifying substituted derivatives. The parent compound, Imidazo[1,2-c]pyrimidine, has the chemical formula C₆H₅N₃. nih.gov
Overview of Academic Research Pertaining to Halogenated Imidazo[1,2-c]pyrimidine Derivatives
The introduction of halogen atoms onto the Imidazo[1,2-c]pyrimidine scaffold can significantly influence its chemical reactivity and biological properties. Halogens, being electronegative, can alter the electron distribution within the aromatic system, affecting its interactions with biological targets. Furthermore, halogen atoms can serve as synthetic handles, allowing for further chemical modifications and the creation of diverse compound libraries.
Research into halogenated imidazo[1,2-c]pyrimidine derivatives has explored their potential in various fields. For example, studies have investigated their utility as intermediates in the synthesis of more complex molecules. The presence of chlorine atoms, as in the case of 5,8-dichloro-Imidazo[1,2-c]pyrimidine , provides reactive sites for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. This chemical versatility makes halogenated derivatives valuable building blocks in medicinal chemistry and materials science. While specific research on 5,8-dichloro-Imidazo[1,2-c]pyrimidine is not extensively detailed in publicly available literature, the broader research on related halogenated imidazopyrimidines points towards their significance in the development of new chemical entities. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,8-dichloroimidazo[1,2-c]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-3-10-6(8)11-2-1-9-5(4)11/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUZFLSIAXYVDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=CN=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301281036 | |
| Record name | Imidazo[1,2-c]pyrimidine, 5,8-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301281036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416713-07-9 | |
| Record name | Imidazo[1,2-c]pyrimidine, 5,8-dichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416713-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-c]pyrimidine, 5,8-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301281036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Imidazo 1,2 C Pyrimidine, 5,8 Dichloro and Analogous Structures
Classical Condensation and Cyclization Protocols for Imidazo[1,2-c]pyrimidine (B1242154) Formation
Traditional methods for the synthesis of the imidazo[1,2-c]pyrimidine ring system have historically relied on condensation and cyclization reactions. These strategies form the bedrock of synthetic approaches to this heterocyclic family.
Reactions Involving α-Halocarbonyl Compounds and Pyrimidinamines
A cornerstone in the synthesis of imidazo[1,2-c]pyrimidines is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine (B69317) with an α-halocarbonyl compound. nih.gov This reaction provides a direct route to the fused imidazole (B134444) ring. For instance, the reaction between 2-aminopyrimidine and 2-bromoacetophenone (B140003) can yield 2-phenylimidazo[1,2-a]pyrimidine. nih.gov Similarly, derivatives of imidazo[1,2-a]pyrimidines have been synthesized by reacting 2-aminopyrimidine with various 2-bromoarylketones under microwave irradiation with a basic alumina (B75360) catalyst. nih.gov The versatility of this method allows for the introduction of various substituents onto the imidazo[1,2-c]pyrimidine core by choosing appropriately substituted α-halocarbonyl compounds. A series of imidazo[1,2-α]pyrimidine derivatives were synthesized from the reaction of 2-aminopyrimidines with α-bromoketones. jst.go.jp
| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| 2-Aminopyrimidine | 2-Bromoacetophenone | 2-phenylimidazo[1,2-a]pyrimidine | Not specified | nih.gov |
| 2-Aminopyrimidine | 2-Bromoarylketones | Imidazo[1,2-a]pyrimidine (B1208166) derivatives | Al2O3, microwave | nih.gov |
| 2-Aminopyrimidines | α-Bromoketones | Imidazo[1,2-α]pyrimidine derivatives | Not specified | jst.go.jp |
Ring Closure Strategies for Constructing the Imidazole Moiety
The formation of the imidazole ring onto a pre-existing pyrimidine (B1678525) core is a key synthetic strategy. This often involves an intramolecular cyclization step. A general and efficient five-step one-pot procedure has been developed to fuse an imidazole moiety onto pyridine-based derivatives, which can be conceptually extended to pyrimidines. nih.gov This methodology involves the activation of the pyridine (B92270) ring via pyridinium (B92312) salt formation, followed by a cascade reaction initiated by a nucleophilic attack. nih.gov Another approach involves the recyclization of a starting material, as seen in the synthesis of imidazo[1,2-a]pyrimidines from 2-aminoimidazole and N-substituted maleimides or N-arylitaconimides. nih.gov
Control of Regioselectivity in Cycloaddition and Condensation Pathways
The regioselectivity of the cyclization is a critical aspect, particularly when using substituted pyrimidinamines. The reaction of 2-amino-4-(trifluoromethyl)pyrimidine (B92195) with the diethyl acetal (B89532) of bromoacetaldehyde (B98955) demonstrates a high degree of regioselectivity, yielding the 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine (B1354066) as the major product. stackexchange.com This selectivity is influenced by the electronic effects of the substituents on the pyrimidine ring. The electron-withdrawing trifluoromethyl group deactivates the adjacent nitrogen, favoring the attack by the more distant and more nucleophilic nitrogen atom. stackexchange.com In another example, a regioselective cascade synthesis of N-fused imidazo (B10784944) heterocycles has been achieved through a transition-metal-catalyzed coupling reaction that proceeds via a 6-endo-dig cyclization. acs.org
Modern Catalytic Approaches for Imidazo[1,2-c]pyrimidine Scaffold Assembly
Contemporary synthetic chemistry has seen a surge in the development of catalytic methods for the construction of heterocyclic systems, offering milder reaction conditions and greater efficiency.
Palladium-Catalyzed Cross-Dehydrogenative Coupling Reactions
Palladium catalysis has emerged as a powerful tool for C-H activation and cross-dehydrogenative coupling (CDC) reactions. A palladium-catalyzed intramolecular dehydrogenative coupling has been developed for the synthesis of fused imidazo[1,2-a]pyrimidines. nih.govacs.org This method provides a practical approach from readily available substrates under mild conditions. nih.govacs.org The reaction involves a tandem process of amine and aldehyde derivatives in the presence of a palladium catalyst and air as the oxidant. nih.govacs.org This represents the first reported use of a CDC reaction to produce fused imidazo[1,2-a]pyrimidine analogues. nih.govacs.org Palladium catalysts have also been employed in the regioselective arylation of imidazo[1,2-a]pyrimidines. jst.go.jp
| Catalyst | Reaction Type | Substrates | Product | Key Features | Reference |
|---|---|---|---|---|---|
| PdCl2 | Intramolecular Cross-Dehydrogenative Coupling | 2-Arylacetaldehyde and azole-amine | Fused imidazo[1,2-a]pyrimidines | Mild conditions, air as oxidant | nih.govacs.org |
| Pd(OAc)2 | Three-component reaction | Not specified | 2,3-diarylimidazo[1,2-a]pyridines | Microwave irradiation, ligand-free | organic-chemistry.org |
| Palladium | Cross-coupling | Imidazo[1,2-a]pyridine derivatives and 6-bromoflavones | Imidazo[1,2-a]pyridine-flavone hybrids | Short reaction time, high yield | researchgate.net |
Other Transition Metal-Mediated Annulation and Coupling Methodologies
Besides palladium, other transition metals have been successfully utilized in the synthesis of imidazo[1,2-c]pyrimidine and related structures. Copper-catalyzed reactions are particularly prevalent. A copper(I)-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported. organic-chemistry.org This reaction is believed to proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org Copper iodide has also been used to catalyze the synthesis of 3-formylimidazo[1,2-a]pyridines. nih.gov Furthermore, a regioselective cascade synthesis of N-fused imidazo heterocycles has been developed using either copper or silver catalysis. acs.org Gold nanoparticles supported on a catalyst have also been used for the synthesis of imidazo[1,2-a]pyrimidine derivatives under green chemistry conditions. mdpi.com
Multi-Component and One-Pot Synthetic Strategies for Imidazo[1,2-c]pyrimidine Derivatives
The development of multi-component reactions (MCRs) and one-pot syntheses for imidazo[1,2-c]pyrimidine derivatives represents a significant advancement in synthetic efficiency, allowing for the construction of complex molecules from simple precursors in a single operation. nih.govrsc.org These strategies are highly valued for their atom economy, reduced waste generation, and operational simplicity.
A notable one-pot procedure involves the reaction of 2-aminopyrimidine with α-haloketones. nih.gov For instance, the condensation of 2-aminopyrimidine with 2-bromoacetophenone derivatives under microwave irradiation using basic alumina (Al2O3) as a catalyst provides a rapid and solvent-free method for the synthesis of 2-arylimidazo[1,2-a]pyrimidines. nih.gov While this example pertains to the [1,2-a] isomer, the fundamental principle of condensing a binucleophilic aminopyrimidine with a 1,2-dielectrophilic species is a cornerstone of imidazopyrimidine synthesis and can be adapted for the [1,2-c] scaffold.
Another powerful multi-component approach is the Groebke–Blackburn–Bienaymé (GBB) reaction, which involves the condensation of an aminoazine, an aldehyde, and an isocyanide. acs.orgbeilstein-journals.org This reaction has been successfully employed for the synthesis of a variety of imidazo[1,2-a]pyridines and can be conceptually extended to imidazo[1,2-c]pyrimidines. acs.orgbeilstein-journals.org The versatility of the GBB reaction allows for the introduction of diverse substituents on the imidazo[1,2-c]pyrimidine core by simply varying the starting components.
Furthermore, a [4+1]-cycloaddition strategy has been reported for the expeditious synthesis of imidazo[1,2-c]pyrimidines, offering access to scaffolds with three points of diversity. researchgate.net One-pot tandem reactions, such as the combination of aza-Friedel–Crafts and subsequent cyclization, also provide efficient routes to functionalized imidazo[1,2-a]pyridines, a strategy that holds promise for the synthesis of their [1,2-c] pyrimidine counterparts. mdpi.com
The following table summarizes some of the catalysts and conditions used in one-pot and multi-component syntheses of related imidazoazine systems.
| Catalyst/Reagent | Reaction Type | Substrates | Key Features |
| p-Toluenesulfonic acid | Two-step, one-pot, multicomponent reaction | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, ammonium (B1175870) acetate | Microwave-assisted, green solvent (ethanol), moderate to good yields (46%-80%). nih.gov |
| Lemon Juice | One-pot, three-component reaction | Aromatic ketones, N-bromosuccinimide, 2-aminopyridines | Environmentally benign, microwave-promoted, high yields. benthamdirect.com |
| Alumina (Al2O3) | Condensation | 2-Aminopyrimidine, 2-bromoarylketones | Microwave-assisted, solvent-free, good yields. nih.gov |
| Y(OTf)3 | Three-component aza-Friedel–Crafts reaction | Imidazo[1,2-a]pyridines, aldehydes, amines | Catalytic, good functional group tolerance. mdpi.com |
| Molecular Iodine | Three-component coupling | 2-Aminopyridine derivatives, acetophenones, dimedone | Ultrasound-assisted, environmentally benign catalyst. acs.org |
Introduction and Functionalization of Halogen Substituents
The incorporation of halogen atoms into the imidazo[1,2-c]pyrimidine nucleus is a critical step in the synthesis of "Imidazo[1,2-c]pyrimidine, 5,8-dichloro-". Halogenation can be achieved through various strategies, including directed halogenation and post-cyclization modifications.
Directed Halogenation Strategies for the Pyrimidine Ring
Directed halogenation involves the use of precursors that already contain the desired halogen atoms on the pyrimidine ring. A common approach starts with a halogenated 2-aminopyrimidine or a 4-chloropyrimidine (B154816) derivative. For example, the synthesis of halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones has been achieved through the thermal cyclization of precursors derived from halogenated 2-aminopyridines. clockss.org This principle can be applied to the synthesis of dichloro-imidazo[1,2-c]pyrimidines by starting with a suitably substituted dichlorinated pyrimidine.
A key precursor for introducing the chloro-substituents at the 5 and 8 positions would be a 2-amino-4,6-dichloropyrimidine (B145751) or a related isomer. The subsequent cyclization with an appropriate synthon would then lead to the desired 5,8-dichloro-imidazo[1,2-c]pyrimidine.
Post-Cyclization Halogenation and Halogen Exchange Reactions
Alternatively, halogen atoms can be introduced after the formation of the imidazo[1,2-c]pyrimidine core. This approach offers flexibility as the core can be synthesized first and then functionalized.
Direct Halogenation: Electrophilic halogenating agents are commonly used to introduce halogen atoms onto the electron-rich heterocyclic ring. Reagents like N-halosuccinimides (NCS, NBS, NIS) are effective for the halogenation of related heterocyclic systems. For instance, 3-halo-4H-pyrido[1,2-a]pyrimidin-4-ones have been synthesized from the parent 4H-pyrido[1,2-a]pyrimidin-4-one using N-halosuccinimides. clockss.org Similarly, metal-free C3-chlorination and bromination of imidazo[1,2-a]pyridines have been achieved using sodium chlorite (B76162) and sodium bromite. researchgate.net A combination of sodium halides (NaX) and potassium persulfate (K2S2O8) has been utilized for the oxidative halogenation of pyrazolo[1,5-a]pyrimidines. nih.govacs.org Ultrasound-assisted iodination of imidazo[1,2-α]pyridines using molecular iodine and tert-butyl hydroperoxide has also been reported as an environmentally friendly method. acs.org
Halogen Exchange Reactions: While less common for the direct synthesis of dichloro derivatives from other dihalo compounds, halogen exchange (halex) reactions can be a viable strategy under specific conditions, particularly for introducing fluorine.
The following table provides an overview of reagents used for the halogenation of related imidazopyrimidine systems.
| Reagent | Position Halogenated | Heterocycle System | Reference |
| N-Halosuccinimides (NXS) | 3 | 4H-Pyrido[1,2-a]pyrimidin-4-one | clockss.org |
| Sodium Chlorite (NaClO2) | 3 | Imidazo[1,2-a]pyridines | researchgate.net |
| Sodium Bromite (NaBrO2) | 3 | Imidazo[1,2-a]pyridines | researchgate.net |
| NaX / K2S2O8 | 3 | Pyrazolo[1,5-a]pyrimidines | nih.govacs.org |
| I2 / TBHP | 3 | Imidazo[1,2-α]pyridines | acs.org |
Precursor Chemistry and Intermediate Transformations in the Synthesis of Dichloro-Imidazo[1,2-c]pyrimidines
The synthesis of 5,8-dichloro-imidazo[1,2-c]pyrimidine relies heavily on the strategic choice of precursors and the controlled transformation of key intermediates.
A plausible and efficient route involves the reaction of a substituted chloropyrimidine with an appropriate amine. For example, the synthesis of imidazo[1,2-c]pyrimidinones has been achieved from 6-chloro-2,4-dimethoxypyrimidine and an electron-poor ω-allylic amine. psu.edursc.org This reaction proceeds through an initial intermolecular nucleophilic displacement of the chlorine atom on the pyrimidine ring, followed by an intramolecular conjugate addition to form the fused ring system. rsc.org
For the synthesis of 5,8-dichloro-imidazo[1,2-c]pyrimidine, a critical precursor would be a pyrimidine bearing chlorine atoms at the 4 and 6 positions and an amino or formyl group at a position that facilitates cyclization. The reaction of such a precursor with a suitable C2 synthon, such as a 2-haloethylamine or an α-haloacetal, would lead to the formation of the imidazo[1,2-c]pyrimidine core with the desired chlorine substitution pattern. psu.edu
Intermediate transformations are crucial for achieving the final product. For instance, the condensation of 2-aminopyrimidines with α-halocarbonyl compounds often proceeds through the initial formation of an N-alkylated intermediate, which then undergoes intramolecular cyclization. nih.gov In the context of the GBB reaction, the formation of a Schiff base intermediate is a key step before the cyclization occurs. stackexchange.com The regioselectivity of the cyclization step is often governed by the electronic and steric properties of the substituents on the pyrimidine ring. stackexchange.com
Chemical Reactivity and Transformations of Imidazo 1,2 C Pyrimidine, 5,8 Dichloro
Reactivity of the Dichloro Substituents
The chlorine atoms at positions 5 and 8 of the imidazo[1,2-c]pyrimidine (B1242154) ring are key handles for synthetic diversification. Their reactivity is influenced by the electron-deficient nature of the pyrimidine (B1678525) ring, which activates them towards certain transformations.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The chlorine atoms on the pyrimidine ring of 5,8-dichloroimidazo[1,2-c]pyrimidine are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing character of the pyrimidine nitrogen atoms facilitates the attack of nucleophiles on the carbon atoms bearing the chloro substituents. The relative reactivity of the C5 and C8 positions towards nucleophilic attack can be influenced by steric and electronic factors.
In related chloro-substituted pyrimidine systems, the position of substitution is often directed by the electronic effects of the ring nitrogens and other substituents. For instance, in 4-chloro-2-methylthiopyrimidine, nucleophilic substitution occurs at the 4-position rsc.org. The general reactivity trend in chlorodiazines often shows that chlorine atoms at positions analogous to the 4- and 6-positions of pyrimidine are highly activated towards SNAr wuxiapptec.com. While specific studies on 5,8-dichloroimidazo[1,2-c]pyrimidine are not extensively documented, it is anticipated that nucleophiles such as amines, alkoxides, and thiolates would displace one or both chlorine atoms under suitable conditions. For example, the synthesis of imidazo[1,2-c]pyrimidine nucleoside analogues has involved the displacement of a chlorine atom at the 7-position (analogous to the 5- or 8-position in the parent system) by an amino group nih.gov.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Related Chloro-Heterocycles
| Substrate | Nucleophile | Product | Reference |
| 4-Chloro-2-methylthiopyrimidine | Dimethylamine | 4-Dimethylamino-2-methylthiopyrimidine | rsc.org |
| 7-Chloroimidazo[1,2-c]pyrimidin-5-one derivative | Ammonia | 7-Aminoimidazo[1,2-c]pyrimidin-5-one derivative | nih.gov |
This table presents examples of SNAr reactions on related heterocyclic systems to illustrate the potential reactivity of the title compound.
Palladium-Catalyzed Cross-Coupling Reactions for C-Cl Bond Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chloro substituents on 5,8-dichloroimidazo[1,2-c]pyrimidine are expected to participate in such reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Research on related imidazo[1,2-c]pyrimidine derivatives supports this reactivity. For instance, substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been modified at the 8-position using Suzuki-Miyaura cross-coupling reactions to introduce aryl groups nih.gov. This demonstrates the feasibility of functionalizing the C8-Cl bond via this method. Similarly, studies on the isomeric imidazo[1,2-a]pyrimidines have shown successful palladium-catalyzed arylation jst.go.jp. The relative reactivity of the two chlorine atoms in 5,8-dichloroimidazo[1,2-c]pyrimidine would likely allow for selective or sequential cross-coupling reactions by carefully controlling the reaction conditions and the choice of catalyst and ligands. In di- or poly-chlorinated heteroaromatics, site-selectivity in palladium-catalyzed couplings can often be achieved, sometimes influenced by the steric and electronic environment of the chlorine atoms or by the choice of ligand nih.gov.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Related Heterocycles
| Substrate | Coupling Partner | Reaction Type | Product | Reference |
| 8-Bromo-imidazo[1,2-c]pyrimidin-5(6H)-one derivative | Arylboronic acid | Suzuki-Miyaura | 8-Aryl-imidazo[1,2-c]pyrimidin-5(6H)-one derivative | nih.gov |
| Imidazo[1,2-a]pyrimidine (B1208166) derivative | Aryl halide | Buchwald-Hartwig Amination | N-Aryl-imidazo[1,2-a]pyrimidine derivative | acs.org |
| Dichloroheteroarenes | Arylboronic acid | Suzuki-Miyaura | Mono- or Di-arylated heteroarene | nih.gov |
This table provides examples from related systems to showcase the potential for palladium-catalyzed functionalization of the title compound.
Electrophilic Substitution Reactions on the Imidazo[1,2-c]pyrimidine Core
The imidazo[1,2-c]pyrimidine ring system can undergo electrophilic substitution reactions, primarily on the electron-rich imidazole (B134444) ring. The pyrimidine ring is generally deactivated towards electrophilic attack due to the presence of the two electron-withdrawing nitrogen atoms.
While specific studies on the electrophilic substitution of 5,8-dichloroimidazo[1,2-c]pyrimidine are limited, the reactivity can be inferred from related imidazo-fused systems. In imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, electrophilic substitution, such as nitrosation, halogenation, and Friedel-Crafts type reactions, typically occurs at the C3 position of the imidazole ring nih.govrsc.org. This position is the most nucleophilic due to the electronic contribution from the bridgehead nitrogen atom. Therefore, it is highly probable that electrophilic attack on 5,8-dichloroimidazo[1,2-c]pyrimidine would also preferentially occur at the C3 position, provided the reaction conditions are compatible with the chloro substituents.
Functional Group Interconversions at Peripheral Positions
Functional group interconversions of substituents introduced onto the imidazo[1,2-c]pyrimidine core represent a key strategy for the synthesis of diverse derivatives. Following the primary substitution or coupling reactions at the C5 and C8 positions, the newly introduced functional groups can be further modified.
For example, if an amino group is introduced via nucleophilic substitution, it can be acylated, alkylated, or transformed into other nitrogen-containing functionalities. Similarly, an aryl group introduced via a Suzuki-Miyaura coupling can bear various substituents that can be subsequently manipulated. For instance, a nitro group on an appended aryl ring could be reduced to an amine, which can then undergo a wide range of further reactions. The synthesis of complex Schiff base derivatives from an amino-functionalized imidazo[1,2-a]pyrimidine highlights such a strategy nih.gov.
Ring Transformations and Rearrangement Reactions of the Imidazo[1,2-c]pyrimidine System
Imidazo[1,2-c]pyrimidines can potentially undergo ring transformations or rearrangement reactions under certain conditions, although this is a less commonly explored area of their chemistry. One notable rearrangement for some imidazo-fused systems is the Dimroth rearrangement. For certain substituted imidazo[1,2-c]pyrimidines, a Dimroth-type rearrangement has been reported, which involves the cleavage of the pyrimidine ring and subsequent re-cyclization to form an isomeric system nih.gov. Such rearrangements are often dependent on the substitution pattern and the reaction conditions, such as pH and temperature.
Synthesis of Complex Imidazo[1,2-c]pyrimidine Architectures and Fused Systems
The 5,8-dichloroimidazo[1,2-c]pyrimidine scaffold can serve as a building block for the synthesis of more complex molecular architectures, including fused polycyclic systems. By introducing appropriate bifunctional reagents through substitution or coupling reactions at the chloro-positions, subsequent intramolecular cyclization reactions can lead to the formation of new rings fused to the imidazo[1,2-c]pyrimidine core.
For example, a substituent introduced at the C8 position could contain a functional group capable of reacting with the nitrogen atom at position 1 or a substituent at C3, leading to the formation of a new ring. The palladium-catalyzed intramolecular cross-dehydrogenative coupling to form fused imidazo[1,2-a]pyrimidines from suitable precursors illustrates a modern approach to constructing such complex systems nih.govacs.org. While not demonstrated specifically for the 5,8-dichloro derivative, this strategy is, in principle, applicable.
Structural Elucidation and Mechanistic Investigations of Imidazo 1,2 C Pyrimidine, 5,8 Dichloro
Advanced Spectroscopic Characterization Techniques
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
No published ¹H NMR or ¹³C NMR data specifically for 5,8-dichloro-imidazo[1,2-c]pyrimidine could be located.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Specific mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass determination or fragmentation patterns from techniques like electron ionization (EI-MS) or electrospray ionization (ESI-MS), are not available in the reviewed literature for this compound.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
No specific Infrared (IR) or Raman spectra, nor tables of characteristic vibrational frequencies, have been published for 5,8-dichloro-imidazo[1,2-c]pyrimidine.
X-ray Crystallography for Solid-State Structural Analysis
There are no published X-ray crystal structures for 5,8-dichloro-imidazo[1,2-c]pyrimidine. Consequently, information regarding its crystal system, space group, unit cell dimensions, and solid-state conformation is not available.
Elucidation of Reaction Mechanisms for Imidazo[1,2-c]pyrimidine (B1242154) Formation and Derivatization
While general mechanisms for the formation of the imidazo[1,2-c]pyrimidine scaffold are known, no studies detailing the specific reaction mechanism for the synthesis of the 5,8-dichloro derivative have been found.
Investigation of Reaction Intermediates
No literature could be found that reports on the isolation or spectroscopic identification of reaction intermediates in the synthesis of 5,8-dichloro-imidazo[1,2-c]pyrimidine.
Kinetic and Thermodynamic Studies of Key Transformations
Generally, the reactivity of halogenated heterocyclic compounds like Imidazo[1,2-c]pyrimidine, 5,8-dichloro- is governed by the electronic properties of the ring system and the nature of the substituents. The chlorine atoms at the 5 and 8 positions are expected to influence the electron density of the pyrimidine (B1678525) and imidazole (B134444) rings, respectively, thereby affecting the susceptibility of various positions to nucleophilic or electrophilic attack.
Key transformations for this compound would likely involve nucleophilic substitution of the chlorine atoms. Such reactions are fundamental in the functionalization of heterocyclic scaffolds. The kinetics of these substitutions would be influenced by several factors:
Nature of the Nucleophile: The strength and concentration of the incoming nucleophile would directly impact the reaction rate.
Solvent: The polarity and protic/aprotic nature of the solvent can significantly affect the stability of the transition state and, consequently, the reaction kinetics.
Temperature: As with most chemical reactions, temperature would play a crucial role in overcoming the activation energy barrier.
Thermodynamically, the feasibility of these transformations would be determined by the change in Gibbs free energy (ΔG), which encompasses both enthalpic (ΔH) and entropic (ΔS) contributions. The relative stability of the starting material versus the product and any intermediates would dictate the position of the equilibrium.
Without specific experimental or computational data, any discussion on the kinetic and thermodynamic parameters for the transformations of Imidazo[1,2-c]pyrimidine, 5,8-dichloro- remains speculative. Further research, including computational modeling (e.g., Density Functional Theory calculations) and experimental rate studies (e.g., using spectroscopic methods to monitor reactant and product concentrations over time), is required to elucidate the precise mechanistic details and energetic profiles of its reactions.
Computational Chemistry and Theoretical Analysis of Imidazo 1,2 C Pyrimidine, 5,8 Dichloro
Quantum Mechanical Calculations and Electronic Structure Analysis
Quantum mechanical (QM) calculations are fundamental to understanding the electronic nature of a molecule. researchgate.net These methods, particularly those based on Density Functional Theory (DFT), provide a robust framework for examining the structure, stability, and reactivity of heterocyclic systems like 5,8-dichloro-imidazo[1,2-c]pyrimidine.
Density Functional Theory (DFT) is a mainstay of computational chemistry for studying the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net Methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311G(d,p) or 6-311++G(d,p) are commonly employed to optimize the ground-state geometry of imidazopyrimidine derivatives and calculate key electronic parameters. nih.govresearchgate.net
Key molecular properties derived from DFT calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO energy (EHOMO) indicates the ability to donate electrons, while the LUMO energy (ELUMO) reflects the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on a molecule. It helps identify electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. researchgate.net For 5,8-dichloro-imidazo[1,2-c]pyrimidine, the nitrogen atoms are expected to be regions of negative potential, while the hydrogen atom and areas near the electron-withdrawing chlorine atoms would show positive potential.
Table 1: Representative Calculated Electronic Properties for an Imidazo[1,2-a]pyrimidine (B1208166) Derivative
| Parameter | Value (eV) | Description |
| EHOMO | -5.62 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.40 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 3.22 | Indicator of molecular stability and reactivity |
Data derived from a representative (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine compound to illustrate typical values. nih.gov
Computational methods are invaluable for predicting spectroscopic data, which aids in the structural confirmation of newly synthesized compounds. DFT calculations can accurately forecast vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the 1H and 13C NMR chemical shifts. Theoretical values are often computed for the optimized molecular geometry and show a strong correlation with experimental data, helping to validate the proposed structure. beilstein-journals.orgnih.gov
Vibrational Spectroscopy (FT-IR): The calculation of harmonic vibrational frequencies can predict the positions of key absorption bands in the infrared spectrum. These theoretical frequencies often correspond well with experimental FT-IR spectra, allowing for the assignment of specific bands to molecular vibrations, such as C-N, C=N, and C-Cl stretching. nih.gov
Conformational Preferences: For molecules with rotatable bonds, computational scans of the potential energy surface can identify the most stable conformers. By calculating the relative energies of different spatial arrangements, the preferred conformation in the ground state can be determined. For a rigid fused-ring system like 5,8-dichloro-imidazo[1,2-c]pyrimidine, this analysis is less complex but still crucial for understanding its three-dimensional structure. beilstein-journals.org
Table 2: Comparison of Experimental and Theoretical 13C NMR Shifts for a Representative Imidazo[1,2-a]pyrimidine Derivative
| Ring System | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) |
| Pyrimidine (B1678525) Ring Carbons | 150.18, 131.09, 108.88 | 153.52, 136.01, 113.28 |
| Imine Group (N=CH) | 155.89 | 151.15 |
| Junction Carbon (N-C=N) | 146.03 | 152.14 |
Data derived from a representative (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine compound to illustrate typical correlations. nih.gov
Tautomerism, the migration of a proton between heteroatoms, is a common phenomenon in heterocyclic systems. Imidazo[1,2-c]pyrimidine (B1242154) derivatives can potentially exist in different tautomeric forms. DFT calculations are employed to investigate the relative stabilities of these tautomers. researchgate.net By computing the total electronic energies of each possible tautomer (including zero-point vibrational energy corrections), the thermodynamically most stable form can be identified in both the gas phase and in solution (using models like the Polarizable Continuum Model, PCM). researchgate.net Furthermore, the energy barriers for the interconversion between tautomers can be calculated by locating the transition state structures, providing insight into the kinetics of the tautomerization process. For the 5,8-dichloro-imidazo[1,2-c]pyrimidine scaffold, theoretical studies would clarify the predominant tautomeric form, which is essential for understanding its chemical and biological behavior.
Computational Modeling of Reaction Pathways and Transition States
Beyond static properties, computational chemistry provides dynamic insights into how a molecule reacts. By modeling reaction pathways, chemists can predict the outcomes of chemical transformations and understand the factors that control them.
Regioselectivity, the preference for bond formation at one position over another, is a critical aspect of the functionalization of heterocyclic rings. Computational modeling can predict the regioselectivity of reactions such as electrophilic substitution, nucleophilic addition, or metalation. beilstein-journals.org This is often achieved by:
Analyzing Reactivity Indices: Calculating local reactivity descriptors, such as Fukui functions or the charges on individual atoms, can identify the most reactive sites in the molecule.
Modeling Reaction Intermediates: The relative stability of potential intermediates formed during a reaction can be calculated. The pathway proceeding through the most stable intermediate is generally favored. For instance, in a deprotonation reaction, calculating the pKa values for different protons on the ring can predict the most acidic site. beilstein-journals.org
In 5,8-dichloro-imidazo[1,2-c]pyrimidine, the electron-withdrawing inductive effects of the two chlorine atoms would significantly influence the electron density distribution around the ring, and computational models are essential to accurately predict how this substitution pattern directs incoming reagents.
To gain a deeper understanding of reaction barriers, particularly in catalytic processes, the Activation Strain Model (ASM), also known as the Distortion-Interaction Model, is a powerful analytical tool. rsc.orgrsc.orgwikipedia.org This model deconstructs the activation energy (ΔE‡) of a reaction into two primary components along the reaction coordinate (ζ):
Strain Energy (ΔEstrain): This is the energy required to distort the reactants from their equilibrium geometry into the geometry they adopt at the transition state. This term is always destabilizing (positive). wikipedia.org
Interaction Energy (ΔEint): This represents the actual interaction (including steric, electrostatic, and orbital interactions) between the distorted reactants as they approach each other. This term is typically stabilizing (negative). wikipedia.org
The total energy of the system at any point is given by: ΔE(ζ) = ΔEstrain(ζ) + ΔEint(ζ).
By analyzing how the strain and interaction energies change as the reaction progresses, researchers can identify the physical factors that govern the height of the activation barrier. For example, a high activation barrier might be due to excessive strain required to bring the reactants together or poor stabilizing interactions between them in the transition state. This analysis is especially useful for understanding how a catalyst influences a reaction, as it can reveal whether the catalyst functions primarily by reducing the strain on the reactants or by enhancing their interaction energy. Applying this model to reactions involving 5,8-dichloro-imidazo[1,2-c]pyrimidine would provide fundamental insights into designing efficient catalytic transformations for its synthesis or functionalization.
Structure-Reactivity Relationship (SRR) Studies of Imidazo[1,2-c]pyrimidine Derivatives
Structure-Reactivity Relationship (SRR) studies are pivotal in medicinal chemistry for the design of more potent and selective therapeutic agents. For the imidazo[1,2-c]pyrimidine scaffold, these studies have been instrumental in identifying key structural features that govern their biological activity.
Research into a series of imidazo[1,2-c]pyrimidine derivatives has identified them as potent inhibitors of Syk family kinases, which are crucial in B-cell and T-cell activation. nih.gov This makes them potential candidates for treating various allergic disorders and autoimmune diseases. nih.gov An earlier investigation into related 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives showed strong inhibitory activity against these kinases but suffered from poor oral efficacy. nih.gov This led to the exploration of the imidazo[1,2-c]pyrimidine core to enhance pharmacokinetic properties. nih.gov
A significant finding from these studies was that substitutions on the imidazo[1,2-c]pyrimidine ring system dramatically influence their inhibitory potency. For instance, the introduction of various substituents at different positions of the heterocyclic system allowed for the exploration of the structure-activity landscape. One of the derivatives, compound 9f from a specific study, not only demonstrated potent inhibition of Syk and ZAP-70 kinases in vitro but also showed in vivo efficacy upon oral administration in mouse models. nih.gov
The general findings from the SRR studies on imidazo[1,2-c]pyrimidine derivatives can be summarized in the following table:
| Substitution Position | Effect on Activity | Reference |
| General Scaffold | The imidazo[1,2-c]pyrimidine core was found to be a promising scaffold for Syk family kinase inhibitors with improved oral efficacy compared to triazolo-pyrimidine analogues. | nih.gov |
| Various Substitutions | Modifications at various points on the ring system led to the identification of potent inhibitors. | nih.gov |
While specific SRR data for the 5,8-dichloro- derivative is not extensively detailed in the available literature, the established importance of the imidazo[1,2-c]pyrimidine scaffold suggests that the chlorine atoms at positions 5 and 8 would significantly modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity to target proteins.
Molecular Dynamics Simulations for Intramolecular and Intermolecular Interactions
MD simulations can elucidate the stability of a ligand-protein complex. For instance, in studies of other heterocyclic inhibitors, MD simulations have been used to confirm that interactions observed in static molecular docking studies, such as hydrogen bonds and hydrophobic interactions, are maintained over the simulation time. beilstein-journals.org This provides a more dynamic and realistic picture of the binding event. The Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are key metrics derived from MD simulations that quantify the stability of the complex and the flexibility of individual residues, respectively. beilstein-journals.org
For "Imidazo[1,2-c]pyrimidine, 5,8-dichloro-", MD simulations could be employed to:
Assess Conformational Stability: To understand the flexibility of the dichloro-substituted imidazo[1,2-c]pyrimidine ring system and how the chlorine atoms affect its conformational preferences.
Analyze Ligand-Protein Interactions: If a biological target is identified, MD simulations can model the binding of the compound within the active site, revealing the key amino acid residues involved in the interaction and the stability of these interactions over time.
Study Solvation Effects: To understand how the compound interacts with solvent molecules, which is crucial for its pharmacokinetic properties.
A hypothetical MD simulation study on "Imidazo[1,2-c]pyrimidine, 5,8-dichloro-" bound to a kinase domain might yield the following type of data:
| Simulation Parameter | Hypothetical Value/Observation | Significance |
| RMSD of the complex | Low and stable | Indicates a stable binding mode of the compound in the protein's active site. |
| RMSF of active site residues | Low fluctuations | Suggests that the binding of the compound stabilizes the active site. |
| Key Intermolecular Interactions | Potential for halogen bonds from the chlorine atoms, hydrogen bonds, and pi-stacking interactions. | Elucidates the specific forces driving the binding affinity. |
Such computational studies are invaluable for rationalizing the potent inhibitory effects of compounds and for guiding the design of new derivatives with improved properties. beilstein-journals.org
Non Biological Applications and Advanced Materials Science Prospects for Imidazo 1,2 C Pyrimidine, 5,8 Dichloro
Utilization as Chemical Building Blocks in Organic Synthesis
The "Imidazo[1,2-c]pyrimidine, 5,8-dichloro-" core is a valuable starting material in organic synthesis, offering multiple reaction sites for the construction of more complex molecular architectures. The chlorine substituents, in particular, serve as versatile handles for a variety of chemical transformations.
Precursors for Complex Heterocyclic Compounds
The dichloro-substituted imidazo[1,2-c]pyrimidine (B1242154) framework is an excellent precursor for the synthesis of a wide array of intricate heterocyclic compounds. The chlorine atoms at the 5- and 8-positions can be readily displaced by various nucleophiles, enabling the introduction of diverse functional groups. This reactivity is foundational to its utility. For instance, in related imidazo[1,2-a]pyrimidine (B1208166) systems, chloro-substituents have been successfully replaced to build libraries of compounds for various screening purposes. nih.gov The synthesis of related imidazo[1,2-c]pyrimidines has been achieved through methods like the condensation of 4-aminopyrimidines with α-halocarbonyls or the reaction of 4-halopyrimidines with 2-chloroethylamine. nih.gov A versatile synthesis of imidazo[1,2-c]pyrimidines can also be achieved via a [4+1]-cycloaddition, which allows for the creation of scaffolds with three points of potential diversity. nih.gov
The synthesis of the specific 5,8-dichloro-imidazo[1,2-c]pyrimidine can be conceptualized based on established synthetic routes for similar heterocyclic systems. For example, the synthesis of various imidazo[1,2-a]pyrimidine derivatives has been achieved through the condensation of 2-aminopyrimidines with α-haloketones. rsc.org A review of synthetic approaches for imidazo[1,2-a]pyrimidines highlights numerous methods, including multicomponent reactions and intramolecular cyclizations, that could be adapted for the synthesis of the dichloro-[1,2-c] variant. scispace.com
Scaffolds for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient creation of structurally diverse small molecules for high-throughput screening. cam.ac.ukcam.ac.uk The "Imidazo[1,2-c]pyrimidine, 5,8-dichloro-" scaffold is well-suited for DOS due to its multiple points for diversification. The two chlorine atoms can be sequentially or simultaneously substituted with different nucleophiles, leading to a wide range of derivatives from a single starting material. This approach allows for the systematic exploration of chemical space around the imidazo[1,2-c]pyrimidine core.
The principles of DOS often involve building complexity from a central, multifunctional scaffold. nih.govnih.gov Fused pyrimidine (B1678525) systems, in general, have been utilized in diversity-oriented syntheses to create libraries of compounds for biological screening. nih.gov The reactivity of the dichloro-substituted core allows for the application of various coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, to introduce a wide array of substituents and build complex molecular architectures. This strategic diversification is key to discovering new molecules with interesting properties. nih.gov
Applications in Materials Science and Engineering
The photophysical and self-assembly properties of imidazo[1,2-c]pyrimidine derivatives suggest their potential use in the development of advanced materials. The electron-deficient nature of the pyrimidine ring, combined with the electron-rich imidazole (B134444) moiety, creates a push-pull electronic system that can be fine-tuned through substitution.
Exploration of Optical and Photophysical Properties (e.g., Fluorophores)
Imidazo[1,2-a]pyridines and pyrimidines are recognized as important organic fluorophores. acs.org Their fluorescence emission is attributed to their π-conjugated bicyclic structure. nih.gov The introduction of substituents can significantly impact their luminescent properties. acs.org For example, a series of 4-(aryl)-benzo acs.orgacs.orgimidazo[1,2-a]pyrimidine-3-carbonitriles have been synthesized and shown to be fluorescent in both solution and solid form, exhibiting positive solvatochromism with large Stokes shifts. researchgate.net
While direct studies on the photophysical properties of "Imidazo[1,2-c]pyrimidine, 5,8-dichloro-" are not widely available, analogous systems provide valuable insights. A study on substituted pyrimidines revealed that they exhibit absorption in the UV region and emit violet-blue light. nih.gov Furthermore, computational studies on the photophysics of related heterocyclic systems can help predict and understand their properties. rsc.orgrsc.orgresearchgate.net A recent study on imidazo[1,2-c]pyrimidine azo-dyes demonstrated their fluorescent properties, with absorption maxima in the range of 335–355 nm and emission maxima between 430.6–459.8 nm. capes.gov.br Theoretical calculations, such as Density Functional Theory (DFT), have been used to investigate the electronic and geometric properties of such dyes, including their molecular electrostatic potential and frontier molecular orbitals. capes.gov.br
Table 1: Photophysical Properties of Selected Imidazo[1,2-a]pyrimidine Derivatives in THF researchgate.net
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| 6a | 350 | 530 | 180 | 0.03 |
| 6b | 352 | 512 | 160 | 0.05 |
| 6c | 365 | 485 | 120 | 0.12 |
| 6d | 355 | 525 | 170 | 0.04 |
| 6e | 358 | 518 | 160 | 0.06 |
| 6f | 370 | 495 | 125 | 0.15 |
Data from a study on 4-(aryl)-benzo acs.orgacs.orgimidazo[1,2-a]pyrimidine-3-carbonitriles, demonstrating the fluorescent potential of the broader imidazopyrimidine class.
Supramolecular Assembly and Crystal Engineering
The presence of halogen atoms on the "Imidazo[1,2-c]pyrimidine, 5,8-dichloro-" molecule makes it a prime candidate for crystal engineering through halogen bonding. nih.gov Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile, such as a nitrogen atom in a heterocyclic ring. acs.org These interactions can be used to control the assembly of molecules in the solid state, leading to the formation of predictable and well-defined supramolecular architectures. acs.orgresearchgate.net
The strength of halogen bonds can be tuned by altering the halogen atom and the electronic nature of the molecule to which it is attached. acs.org The dichloro-substituents on the imidazo[1,2-c]pyrimidine core, along with the nitrogen atoms in the heterocyclic system, provide both halogen bond donors and acceptors, facilitating the formation of extended networks. This self-assembly can be used to create materials with specific packing arrangements, which can in turn influence their bulk properties, such as optical and electronic characteristics. The crystal structure of a related 7-methoxy-5-oxo-imidazo[1,2-c]pyrimidine has been determined by single-crystal X-ray diffraction, confirming the potential for ordered packing in this class of compounds. nih.gov
Corrosion Inhibition Studies
Derivatives of imidazo[1,2-a]pyrimidine have demonstrated significant potential as corrosion inhibitors for various metals, particularly mild steel in acidic environments. rsc.orgacs.org These compounds typically function by adsorbing onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions. acs.org The adsorption process is often facilitated by the presence of heteroatoms (nitrogen) and π-electrons in the heterocyclic rings, which can interact with the vacant d-orbitals of the metal.
While specific studies on "Imidazo[1,2-c]pyrimidine, 5,8-dichloro-" as a corrosion inhibitor are not prevalent, research on related halogenated inhibitors suggests that the chlorine atoms could enhance its performance. Halogen substituents can influence the electronic properties of the inhibitor molecule, potentially strengthening its adsorption onto the metal surface. For instance, studies on halogenated imidazothiazole derivatives have shown that their inhibition efficiency is dependent on the nature of the halogen. rsc.org
The effectiveness of imidazo[1,2-a]pyrimidine-Schiff base derivatives as corrosion inhibitors for mild steel in HCl has been demonstrated, with inhibition efficiencies reaching over 90%. acs.org The adsorption of these inhibitors was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. acs.org
Table 2: Corrosion Inhibition Efficiency of Selected Imidazo[1,2-a]pyrimidine Derivatives on Mild Steel in 1 M HCl rsc.org
| Inhibitor | Concentration (mmol L⁻¹) | Inhibition Efficiency (%) |
| DPIP | 0.1 | 90.5 |
| OPIP | 0.1 | 91.9 |
DPIP = 2,4-diphenylbenzo acs.orgacs.orgimidazo[1,2-a]pyrimidine; OPIP = 2-(4-octylphenyl)-4-phenylbenzo acs.orgacs.orgimidazo[1,2-a]pyrimidine. This data highlights the high efficiency of the imidazo[1,2-a]pyrimidine scaffold in corrosion inhibition.
Emerging Chemical Technologies and Other Industrial Applications
The exploration of Imidazo[1,2-c]pyrimidine, 5,8-dichloro- in non-biological applications is a nascent field. However, based on the known reactivity of related heterocyclic compounds, several potential areas of interest can be identified. The dichloro- substitutions create reactive sites that are amenable to various chemical transformations, making the compound a valuable intermediate for the synthesis of more complex molecular architectures with tailored properties.
Research into Functional Dyes and Pigments:
One of the promising areas for the application of imidazo[1,2-c]pyrimidine derivatives is in the development of novel organic dyes and pigments. A recent study on imidazo[1,2-c]pyrimidine azo-dyes demonstrated their fluorescent properties, with absorption maxima in the range of 335–355 nm and emission maxima between 430.6–459.8 nm in ethanol. researchgate.net While this research did not specifically include the 5,8-dichloro- derivative, it highlights the potential of the core imidazo[1,2-c]pyrimidine scaffold to form the basis of new chromophores. The electron-withdrawing nature of the chlorine atoms in the 5 and 8 positions could potentially modulate the photophysical properties of such dyes, leading to shifts in absorption and emission spectra, and possibly enhancing properties like quantum yield or photostability.
Potential in Organic Electronics:
Nitrogen-containing heterocyclic compounds are of significant interest in the field of organic electronics for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The imidazo[1,2-c]pyrimidine core, with its electron-deficient pyrimidine ring and electron-rich imidazole ring, possesses an intrinsic donor-acceptor character. The addition of chlorine atoms further modifies the electronic properties, which could be advantageous for creating materials with specific charge-transport characteristics. Although direct research on the application of Imidazo[1,2-c]pyrimidine, 5,8-dichloro- in this area is not yet available, its structural features make it a candidate for investigation as a building block for new organic semiconductors.
Catalysis and Ligand Development:
The nitrogen atoms within the imidazo[1,2-c]pyrimidine ring system offer potential coordination sites for metal ions. This suggests that derivatives of Imidazo[1,2-c]pyrimidine, 5,8-dichloro- could be explored as ligands in catalysis. The electronic and steric environment around the nitrogen atoms can be tuned by the chlorine substituents, which could influence the catalytic activity and selectivity of metal complexes formed with these ligands. Such catalysts could find applications in various organic transformations.
Interactive Data Table: Physicochemical Properties of Imidazo[1,2-c]pyrimidine Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Imidazo[1,2-c]pyrimidine, 5,8-dichloro- | C₆H₃Cl₂N₃ | 188.01 | 1416713-07-9 |
| 5,7-Dichloroimidazo[1,2-c]pyrimidine | C₆H₃Cl₂N₃ | 188.01 | 85989-61-3 |
| 8-bromo-5,7-dichloroimidazo[1,2-c]pyrimidine | C₆H₂BrCl₂N₃ | 266.91 | 2375508-14-6 |
Q & A
Basic: How can researchers optimize the synthesis of 5,8-dichloroimidazo[1,2-c]pyrimidine derivatives using nanocatalysts?
Methodological Answer:
To enhance reaction efficiency and yield, K₂CO₃ nanoparticles (NPs) can be employed as catalysts. Key steps include:
- Catalyst Preparation: Synthesize K₂CO₃ NPs via solvent evaporation or ball-milling to achieve a high surface area (e.g., 50–100 nm particle size).
- Reaction Conditions: Use ethanol or DMF as solvents under reflux (80–100°C) for 6–12 hours. Monitor progress via TLC (UV detection at 254 nm).
- Workup: Quench the reaction with ice-cold water, filter the precipitate, and purify via column chromatography (silica gel, ethyl acetate/hexane eluent).
| Derivative | Catalyst | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 4c | K₂CO₃ NP | 82 | 313–316 |
| 4d | K₂CO₃ NP | 85 | 313–315 |
Key Considerations: Optimize NP concentration (5–10 mol%) to avoid agglomeration and ensure reproducibility .
Basic: What analytical techniques are essential for characterizing 5,8-dichloroimidazo[1,2-c]pyrimidine derivatives?
Methodological Answer:
A multi-technique approach is critical:
- IR Spectroscopy: Identify functional groups (e.g., C≡N at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹, C-Cl at ~750 cm⁻¹).
- NMR Spectroscopy: Use DMSO-d₆ for solubility.
- ¹H NMR: Aromatic protons (δ 7.0–8.5 ppm), NH (δ 10–12 ppm, exchanges with D₂O).
- ¹³C NMR: Carbonitrile (δ ~110 ppm), carbonyl (δ ~165 ppm).
- Elemental Analysis: Verify purity (e.g., C, H, N within ±0.3% of theoretical values).
Example from :
For 4p (C₂₇H₁₇ClN₄O₂S):
- Calc.: C 65.25%, H 3.45%, N 11.27%
- Found: C 65.18%, H 3.41%, N 11.24%
Recommendation: Cross-validate spectral data with computational tools (e.g., ACD/Labs) to resolve ambiguities .
Advanced: How can researchers resolve contradictions in spectral data for structurally similar derivatives?
Methodological Answer:
Discrepancies in NMR/IR data often arise from subtle structural variations (e.g., substituent positioning). Strategies include:
DEPT-135 NMR: Differentiate CH₃, CH₂, and CH groups.
2D NMR (COSY, HSQC): Map proton-carbon connectivity.
X-ray Crystallography: Resolve absolute configuration (if crystals are obtainable).
Case Study ( ):
Two derivatives with identical melting points (313–315°C) showed distinct ¹H NMR profiles due to differing substituents (thiazole vs. hydroxyl groups). HSQC confirmed the C-3 substitution pattern.
Note: Use high-field NMR (≥500 MHz) and deuterated solvents to minimize signal overlap .
Advanced: How can structure-activity relationships (SAR) guide the design of biologically active derivatives?
Methodological Answer:
Core Modifications: Introduce electron-withdrawing groups (e.g., Cl at C-5/C-8) to enhance electrophilicity for kinase inhibition .
Side-Chain Engineering: Replace thiazole (4c) with hydrophilic groups (e.g., –OH, –NH₂) to improve solubility and bioavailability.
Biological Assays: Test cytotoxicity (MTT assay) and kinase inhibition (IC₅₀ profiling).
| Derivative | IC₅₀ (JAK2 Inhibition) | LogP |
|---|---|---|
| 5,8-Cl | 0.12 μM | 2.8 |
| 5-Cl,8-H | 3.4 μM | 1.9 |
Takeaway: Lower LogP correlates with improved cellular uptake but may reduce target affinity .
Advanced: What computational methods predict the electronic properties of 5,8-dichloroimidazo[1,2-c]pyrimidine derivatives?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps (B3LYP/6-31G* level) to assess reactivity.
- Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., JAK2 ATP-binding pocket).
- Fluorescence Prediction: TD-DFT evaluates emission spectra (e.g., λem ~450 nm for azo-dyes in ).
Example ():
A derivative with –N=N– linkage showed a HOMO-LUMO gap of 3.2 eV, aligning with experimental fluorescence at 465 nm.
Software Recommendations: Gaussian 16 for DFT, PyMOL for visualization .
Advanced: How can reaction byproducts be minimized during heterocycle formation?
Methodological Answer:
- Control Electrophilicity: Use 2-isothiocyanatoacetate (14) as an electrophile to direct regioselectivity ().
- Temperature Gradients: Perform reactions under controlled cooling (0–5°C) to suppress side reactions.
- Additive Screening: Include molecular sieves (4Å) to scavenge water in condensation steps.
Case Study ():
At 25°C, the reaction of 2-amino-4,5-dimethylfuran-3-carbonitrile (19) with 14 yielded 24 (86% purity). At 40°C, dimerization byproducts dominated (~30%).
Best Practice: Monitor by HPLC-MS and adjust stoichiometry (1:1.05 nucleophile:electrophile) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
